

A Comparative Guide to USP2 Inhibitors: ML364 vs. LLK203

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Compound of Interest

Compound Name: AUPF02

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This guide provides a detailed, objective comparison of two prominent inhibitors of Ubiquitin-Specific Protease 2 (USP2): ML364 and its derivative, LLK203. USP2 is a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer research due to its role in stabilizing oncoproteins critical for cell cycle progression and apoptosis resistance. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways to aid in the selection and application of these inhibitors in a research setting.

Executive Summary

ML364 was identified as a potent and selective inhibitor of USP2. Subsequent structure-activity relationship (SAR) studies led to the development of LLK203, a derivative of ML364, which has demonstrated superior potency against both USP2 and the related deubiquitinase USP8. Both compounds act as dual inhibitors, impacting cellular processes such as cell cycle progression and apoptosis by promoting the degradation of key proteins like Cyclin D1 and Survivin. Experimental data indicates that LLK203 is a more potent successor to ML364, exhibiting enhanced anti-cancer properties in both in-vitro and in-vivo models.^{[1][2]}

Data Presentation

Biochemical Activity and Potency

The inhibitory activities of ML364 and LLK203 against USP2 and USP8 have been determined through in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound	Target	IC50 (μM)	Reference
ML364	USP2	1.1	[1]
USP8	0.95	[1]	
LLK203	USP2	0.89	[1]
USP8	0.52	[1]	

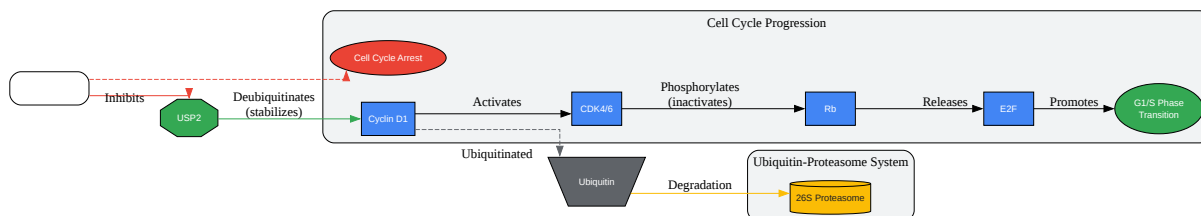
Cellular Activity

The efficacy of ML364 and LLK203 has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.

Compound	Cell Line	Assay	Effect	IC50 (μM)	Reference
ML364	HCT116, Mino	Cell Proliferation	Anti- proliferative	Not specified	[3]
LnCAP, MCF7	Cell Viability	Dose- dependent decrease	5-20 (concentration range)		
LLK203	MCF-7	Cell Proliferation	Inhibits proliferation	3.4	[4]
MCF-7	Apoptosis	Induces apoptosis	Not applicable	[4]	
4T1 (in vivo)	Tumor Growth	Reduces tumor growth	Not applicable	[5]	

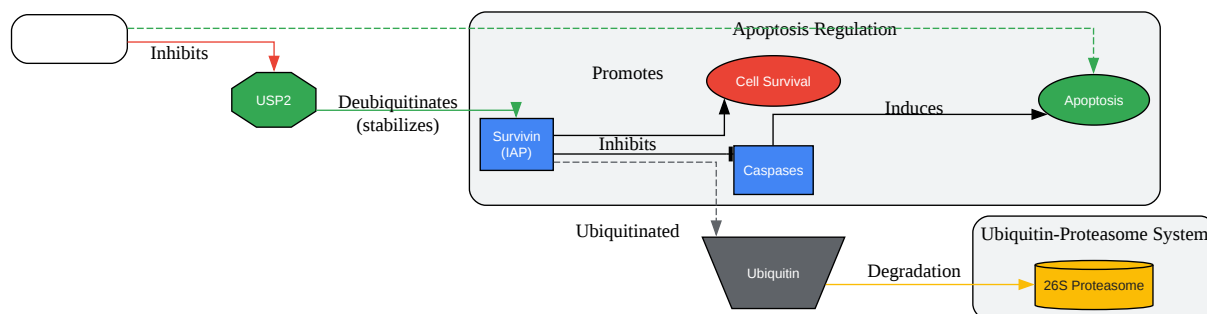
Signaling Pathways

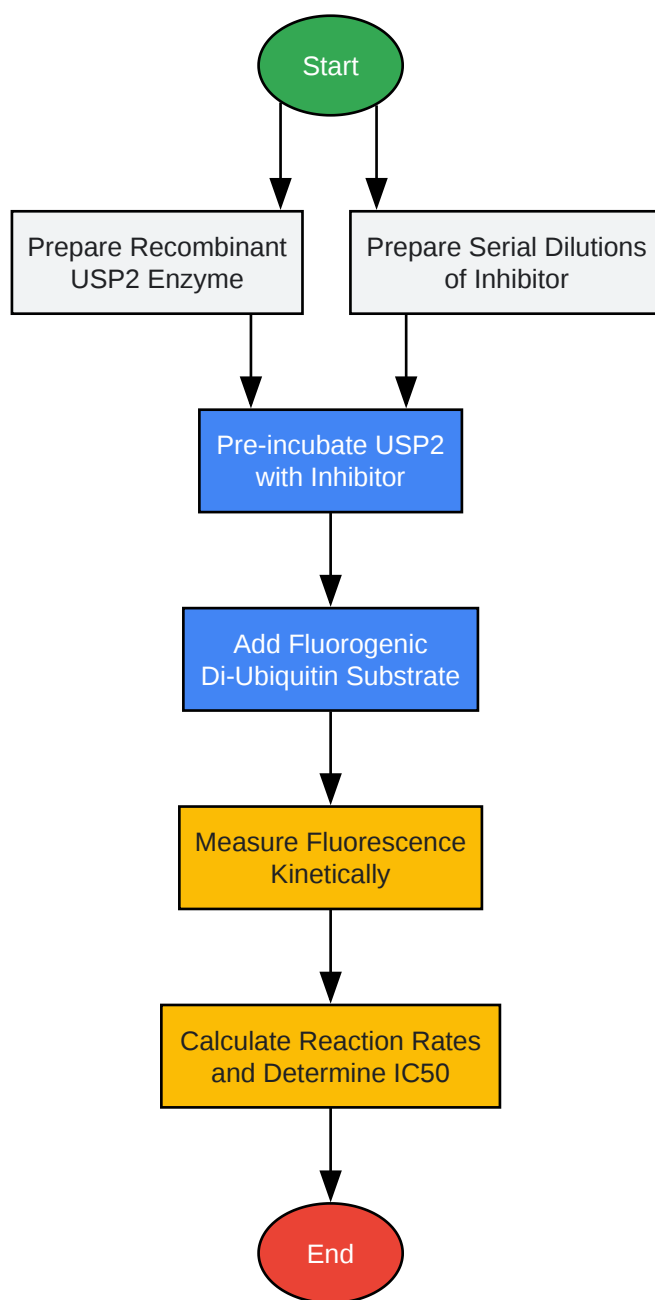
USP2 inhibition by ML364 and LLK203 primarily affects two key signaling pathways involved in cancer progression: the Cyclin D1/cell cycle pathway and the Survivin/apoptosis pathway.



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Caption: USP2-Cyclin D1 signaling pathway and the effect of inhibitors.





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- To cite this document: BenchChem. [A Comparative Guide to USP2 Inhibitors: ML364 vs. LLK203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602189#aupf02-vs-ml364-for-usp2-inhibition]

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